Thalidomide-O-acetamido-C4-Br
Description
Structure
3D Structure
Properties
Molecular Formula |
C19H20BrN3O6 |
|---|---|
Molecular Weight |
466.3 g/mol |
IUPAC Name |
N-(4-bromobutyl)-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide |
InChI |
InChI=1S/C19H20BrN3O6/c20-8-1-2-9-21-15(25)10-29-13-5-3-4-11-16(13)19(28)23(18(11)27)12-6-7-14(24)22-17(12)26/h3-5,12H,1-2,6-10H2,(H,21,25)(H,22,24,26) |
InChI Key |
JBNQSBLSKRJUFL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCCCBr |
Origin of Product |
United States |
Synthetic Methodologies for Substituted Thalidomide Analogues, Including Thalidomide O Acetamido C4 Br
General Synthetic Routes for Thalidomide (B1683933) Core Functionalization
The synthesis of thalidomide analogues typically begins with a pre-formed thalidomide core or starts from functionalized precursors that are later cyclized. A common method involves the reaction of a substituted phthalic anhydride (B1165640) with a derivative of glutamic acid or glutamine. encyclopedia.pubnih.gov For instance, N-phthaloyl-L-glutamine can be cyclized using reagents like carbonyldiimidazole (CDI) to form the thalidomide glutarimide (B196013) ring. encyclopedia.pub Modifications can be introduced either on the starting materials (e.g., a substituted phthalic anhydride) or by direct functionalization of the thalidomide molecule.
Introducing a halogen, such as bromine, onto the phthalimide (B116566) ring is a key step for creating a variety of analogues. The C4 position is a common site for functionalization.
One direct approach is electrophilic aromatic substitution on the thalidomide molecule. However, controlling the position of halogenation can be challenging. A more controlled and widely used method involves starting with a pre-functionalized precursor. For example, 3-nitrophthalic anhydride can be reacted with a glutamine derivative. encyclopedia.pub The resulting 4-nitrothalidomide analogue serves as a versatile intermediate. The nitro group can then be reduced to an amine, which can be converted to a bromide via a Sandmeyer-type reaction.
Another strategy involves the direct bromination of glutethimide, a related compound, followed by a series of reactions to build the thalidomide structure. nih.gov Furthermore, aryl halogenated precursors of thalidomide are frequently used in cross-coupling reactions to introduce further diversity. nih.govsigmaaldrich.com
Table 1: Comparison of C4-Functionalization Strategies
| Strategy | Precursor | Key Reagents | Advantages |
|---|---|---|---|
| From Nitro Analogue | 3-Nitrophthalic Anhydride | H₂, Pd/C (reduction); NaNO₂, HBr, CuBr (Sandmeyer) | High regioselectivity for C4 position. encyclopedia.pub |
| Direct Bromination | Thalidomide | Br₂, Lewis Acid | Fewer steps. |
The synthesis of an oxygen-linked acetamido moiety at the C4 position requires the formation of an ether linkage on the phthalimide ring. This is typically achieved by nucleophilic aromatic substitution (SNAr) on an activated phthalimide ring or through coupling reactions.
Starting with a 4-halogenated or 4-nitrothalidomide derivative, a hydroxyl group can be introduced. For example, a 4-fluorothalidomide or 4-nitrothalidomide can react with a protected amino alcohol or a hydroxyacetamide derivative in the presence of a base. The "Thalidomide-O-acetamido-C4-OH" building block suggests a structure where a linker terminating in a hydroxyl group is attached to the thalidomide core. tenovapharma.com
A plausible synthetic route to "Thalidomide-O-acetamido-C4-Br" would involve:
Synthesis of 4-bromo-6-hydroxyphthalic anhydride.
Reaction with a glutamine derivative to form 4-bromo-6-hydroxythalidomide.
Alkylation of the hydroxyl group with a suitable N-protected 2-bromoacetamide (B1266107) derivative (e.g., BrCH₂CONH-Boc).
Deprotection of the acetamide (B32628) nitrogen.
Alternatively, a linker can be attached to the C4 position, which is then functionalized. For instance, the product "Opto-thalidomide-O-acetamide-C4-NH2 hydrochloride" is a building block for PROTACs (proteolysis-targeting chimeras) and contains a Cereblon (CRBN) recruiting ligand with a linker and a reactive amine. sigmaaldrich.com The synthesis of such molecules involves multi-step sequences where linkers are built piece by piece. nih.govresearchgate.net
Thalidomide possesses a single chiral center at the C3 position of the glutarimide ring, leading to (R)- and (S)-enantiomers. encyclopedia.pub These enantiomers are known to have different biological activities. oregonstate.edu However, the chiral center is adjacent to a carbonyl group and has an acidic proton, which leads to racemization (interconversion of enantiomers) under physiological conditions. researchgate.netlearncheme.comreddit.com
Despite in vivo racemization, there is significant interest in preparing enantiomerically pure or enriched analogues to study their specific properties. Stereoselective synthesis aims to produce a single enantiomer in high yield. nih.gov One approach starts from a chiral precursor, such as (S)-alanine, to construct the piperidin-2-one ring of a thalidomide analogue, achieving high enantiomeric purity without the need for a chiral auxiliary. nih.gov
Enantiomeric enrichment of a racemic mixture is another crucial technique. This is often accomplished using chiral chromatography, such as chiral High-Performance Liquid Chromatography (HPLC), which can separate the (R) and (S) forms of thalidomide and its analogues. acs.org The self-disproportionation of enantiomers, where a fraction of enantiomers epimerizes in solution followed by the precipitation of the racemic form, has also been observed as a phenomenon leading to significant enantiomeric enrichment in the solution phase. nih.gov
Table 2: Methods for Obtaining Single Enantiomers
| Method | Description | Key Features |
|---|---|---|
| Stereoselective Synthesis | Uses chiral starting materials or chiral catalysts to favor the formation of one enantiomer over the other. | High enantiomeric excess (ee) in the final product; avoids resolution steps. nih.gov |
| Chiral Resolution | Separates a racemic mixture into its individual enantiomers. | Commonly performed using chiral HPLC or by forming diastereomeric salts with a chiral resolving agent. acs.org |
| Self-Disproportionation | Spontaneous enrichment of one enantiomer in solution due to the precipitation of the racemate. | Can achieve high ee (up to 98%) under specific solvent conditions. nih.gov |
Advanced Coupling and Derivatization Reactions in Analogue Synthesis
Modern organic synthesis provides powerful tools for derivatizing the thalidomide scaffold. Transition metal-catalyzed cross-coupling reactions are particularly valuable for creating carbon-carbon and carbon-heteroatom bonds.
Suzuki Coupling: This palladium-catalyzed reaction is used to attach aryl or vinyl groups to the thalidomide core, typically at a halogenated position. It allows for the efficient synthesis of C4-phenyl substituted lenalidomide (B1683929) analogues, for example. researchgate.net
Heck Coupling: This reaction forms carbon-carbon bonds by coupling an unsaturated halide (like a bromo-thalidomide) with an alkene, providing a route to analogues containing an olefin functionality. nih.govsigmaaldrich.com
Buchwald-Hartwig Amination: This palladium or nickel-catalyzed reaction is used to form carbon-nitrogen bonds, enabling the synthesis of amino-substituted thalidomide analogues. uwa.edu.auuwa.edu.au
A³ (Aldehyde-Alkyne-Amine) Coupling: This copper-catalyzed, multi-component reaction is a powerful method for assembling propargylamine (B41283) linkers, which are relevant for creating more complex derivatives like PROTACs. acs.org
These advanced reactions offer a modular approach to synthesizing libraries of thalidomide analogues with diverse functionalities. uwa.edu.au
Purification and Isolation Techniques for Chemically Modified Thalidomide Analogues
The purification and isolation of thalidomide analogues are critical to ensure their chemical and enantiomeric purity. The techniques used depend on the properties of the specific compound.
Crystallization: This is a primary method for purifying crude thalidomide and its analogues. Solvents such as dimethyl sulfoxide (B87167) (DMSO), often in combination with alcohols like ethanol (B145695), are effective for dissolving the crude product, which is then purified by cooling crystallization. google.com Different solvent systems can yield different crystalline forms (polymorphs). google.com
Column Chromatography: Silica gel column chromatography is a standard technique for separating reaction mixtures. It is particularly useful for separating analogues with different polarities, such as mono- and di-substituted products that can form during reductive amination reactions. uwa.edu.au
High-Performance Liquid Chromatography (HPLC): HPLC is used for both analytical and preparative purposes. For chiral compounds, specialized chiral HPLC columns are essential for separating enantiomers and determining the enantiomeric excess of a sample. acs.org
The choice of purification method is tailored to the scale of the synthesis and the specific physicochemical properties of the target thalidomide analogue.
Molecular Mechanisms of Interaction of Thalidomide O Acetamido C4 Br with E3 Ubiquitin Ligase Complexes Non Clinical Focus
Molecular Glue Degrader (MGD) Mechanism of Actionresearchgate.netplos.orgrcsb.orgbiorxiv.org
Thalidomide (B1683933) and its analogs, including the putative Thalidomide-O-acetamido-C4-Br, are classified as molecular glue degraders. They function by inducing a novel protein-protein interaction between the E3 ligase and a neosubstrate, effectively "gluing" them together. researchgate.netbiorxiv.org This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of the neosubstrate, a protein not normally targeted by the CRBN ligase. nih.govlander-lab.com
Ligand-Induced Proximity and Formation of Ternary Complexes (CRBN-Ligand-Neosubstrate)nih.govbiorxiv.org
The core of the molecular glue mechanism is the formation of a stable ternary complex consisting of CRBN, the ligand, and the neosubstrate. nih.govbiorxiv.org The ligand binds to CRBN first, altering the surface of the thalidomide-binding domain. biorxiv.orgnih.gov This newly formed composite surface is then recognized by the neosubstrate. The chemical nature of the ligand's solvent-exposed part is paramount in dictating the shape and properties of this new surface, thereby determining which neosubstrates can bind. nih.gov For this compound, the bromine atom and the acetamido group at the C4 position would form the critical contact points for neosubstrate recruitment.
Mechanisms of Neo-substrate Recognition and Degradation Specificityresearchgate.netbiorxiv.org
The specificity of a molecular glue is remarkable. A subtle change in the chemical structure of the degrader can completely alter the set of proteins it targets for degradation. elifesciences.org Neosubstrate recognition is not based on a simple lock-and-key fit with the ligand itself, but rather with the composite surface created by the ligand-CRBN complex. researchgate.netbiorxiv.org
For many neosubstrates, such as the transcription factors IKAROS (IKZF1) and AIOLOS (IKZF3), a critical structural feature for binding is a specific zinc finger (ZnF) domain. elifesciences.org Recent research suggests that the binding of neosubstrates to the CRBN-ligand complex closely mimics the way CRBN recognizes its natural, damaged protein degrons. The neosubstrate essentially emulates the hydrogen bond network of the natural degron, explaining the sequence-independent nature of the recognition. nih.gov
| Factors Influencing Neosubstrate Recognition | |
| Ternary Complex Formation | The ligand induces a new protein interface on CRBN for the neosubstrate to bind. biorxiv.org |
| Ligand's Solvent-Exposed Moiety | The chemical groups on the phthalimide (B116566) ring dictate the shape and chemical properties of the new binding surface. nih.gov |
| Neosubstrate Degron | Many neosubstrates contain a specific structural motif, often a zinc finger domain, that is necessary for recognition. elifesciences.org |
| Mimicry of Natural Degrons | Neosubstrates emulate the binding mode of natural CRBN substrates, engaging in a conserved hydrogen-bonding network. nih.gov |
Impact of Chemical Modifications (e.g., C4 Substitution) on Neo-substrate Selectivitynih.gov
Modifications to the phthalimide ring of the thalidomide scaffold are a well-established strategy for altering neosubstrate specificity. The difference between thalidomide, lenalidomide (B1683929), and pomalidomide (B1683931) highlights this principle. Lenalidomide and pomalidomide possess a C4-amino group on the phthalimide ring, which is absent in thalidomide. This single modification is a key reason why they induce the degradation of a broader range of proteins, including IKAROS and AIOLOS, more efficiently than thalidomide. nih.govelifesciences.org
For the hypothetical This compound , the substitution at the C4 position would be the primary determinant of its unique neosubstrate profile. The combination of an acetamido group linked via an oxygen atom and a bromine atom would create a distinct chemical surface on the CRBN-ligand complex. The size, electronegativity, and hydrogen-bonding potential of this specific substituent would govern its interactions, leading to the recruitment of a potentially novel set of neosubstrates different from those targeted by existing IMiDs. nih.govnih.gov The rational design of such modifications is a cornerstone of developing new molecular glue degraders with tailored therapeutic effects. nih.gov
Ubiquitination and Proteasomal Degradation Cascades Facilitated by CRL4CRBN
The ubiquitin-proteasome system (UPS) is a critical cellular process for maintaining protein homeostasis by degrading damaged or unwanted proteins. This pathway involves a sequential cascade of enzymatic reactions. The process begins with the activation of ubiquitin by a ubiquitin-activating enzyme (E1), followed by its transfer to a ubiquitin-conjugating enzyme (E2). Finally, a ubiquitin ligase (E3) recognizes the specific protein substrate and facilitates the transfer of ubiquitin from the E2 enzyme to the substrate. The polyubiquitinated substrate is then recognized and degraded by the proteasome.
This compound, through its thalidomide component, hijacks the CRL4CRBN E3 ubiquitin ligase complex. By binding to CRBN, it effectively modulates the substrate specificity of the complex. In the context of a PROTAC, the molecule doesn't just modulate the endogenous substrate recognition but physically brings a new, specific target protein to the ligase for ubiquitination.
The Cullin-RING E3 ubiquitin ligases (CRLs) are the largest family of E3 ligases, and CRL4CRBN is a prominent member involved in various cellular processes. tenovapharma.com The functionality of the CRL4CRBN complex is dependent on the coordinated action of its core components.
The primary components of the CRL4CRBN complex are:
Cullin 4 (CUL4A or CUL4B): This protein acts as a scaffold, organizing the entire complex. It forms a bridge between the substrate receptor and the RING box protein.
Regulator of Cullins 1 (RBX1 or Roc1): This RING domain-containing protein is a crucial catalytic component. It binds to the C-terminus of CUL4 and recruits the E2 ubiquitin-conjugating enzyme, which is loaded with ubiquitin.
DNA Damage-Binding Protein 1 (DDB1): This protein serves as a linker or adaptor, connecting the substrate receptor, cereblon, to the CUL4 scaffold. tenovapharma.com
Cereblon (CRBN): CRBN functions as the substrate receptor of the complex. tenovapharma.com It is responsible for recognizing and binding to specific proteins that are destined for degradation. The thalidomide portion of this compound binds directly to CRBN. tenovapharma.com
The binding of the thalidomide moiety to a hydrophobic pocket in CRBN induces a conformational change in the substrate-binding surface. tenovapharma.com This altered surface can then recruit proteins that are not normally targeted by the CRL4CRBN complex. In the case of a PROTAC formed from this compound, the other end of the molecule brings a specific target protein into close proximity to the assembled E3 ligase complex, facilitating its ubiquitination.
Table 1: Core Components of the CRL4CRBN E3 Ubiquitin Ligase Complex
| Component | Function |
| Cullin 4 (CUL4A/B) | Scaffold protein that assembles the complex. |
| RBX1 (Roc1) | RING domain protein that recruits the E2-ubiquitin conjugate. |
| DDB1 | Adaptor protein linking CRBN to the CUL4 scaffold. |
| Cereblon (CRBN) | Substrate receptor that binds to target proteins and the thalidomide-based ligand. |
The interaction of thalidomide and its analogs with CRBN is known to induce the degradation of specific "neosubstrates," which are proteins not typically targeted by the native CRL4CRBN complex. tenovapharma.com While the specific protein targeted by a PROTAC utilizing this compound would depend on the ligand attached to the linker, the foundational mechanism of action relies on the recruitment and degradation of these neosubstrates.
Historically, the study of thalidomide and its immunomodulatory drug (IMiD) analogs has identified several key transcription factors that are degraded upon binding to CRBN. These include:
Ikaros (IKZF1) and Aiolos (IKZF3): These are lymphoid transcription factors. Their degradation is a key mechanism of action for thalidomide analogs in certain hematological cancers. tenovapharma.com The degradation of Ikaros and Aiolos leads to downstream effects, including the downregulation of interferon regulatory factor 4 (IRF4) and c-Myc. tenovapharma.com
Casein Kinase 1 Alpha (CK1α): In certain cellular contexts, the interaction of thalidomide analogs with CRBN can lead to the degradation of CK1α.
GSPT1 (G1 to S phase transition 1): Certain novel CRBN-binding molecules have been shown to induce the degradation of GSPT1, a translation termination factor.
When this compound is incorporated into a PROTAC, the goal is to induce the degradation of a specific protein of interest (POI) that is pathogenic. The thalidomide part of the PROTAC binds to CRBN, and the other end of the PROTAC binds to the POI. This forms a ternary complex between the CRL4CRBN ligase, the PROTAC, and the POI. This proximity allows the E3 ligase to efficiently polyubiquitinate the POI, marking it for destruction by the proteasome.
Table 2: Examples of Neosubstrates Targeted for Degradation by Thalidomide Analogs via CRL4CRBN
| Neosubstrate | Protein Type | Consequence of Degradation |
| Ikaros (IKZF1) | Transcription Factor | Downregulation of IRF4 and c-Myc. |
| Aiolos (IKZF3) | Transcription Factor | Downregulation of IRF4 and c-Myc. |
| Casein Kinase 1α (CK1α) | Kinase | Altered cellular signaling. |
| GSPT1 | Translation Termination Factor | Inhibition of protein synthesis. |
It is important to note that the specific degradation profile of a PROTAC containing this compound would be determined by the target ligand attached to it and is not limited to the historically identified neosubstrates of thalidomide alone. The versatility of the PROTAC platform allows for the potential targeting of a wide array of proteins, including transcription factors and other proteins previously considered "undruggable."
Computational Chemistry and in Silico Modeling for Thalidomide O Acetamido C4 Br Interactions
Quantum Chemical Calculations for Electronic Structure and Reactivity Profiles
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties and reactivity of thalidomide (B1683933) and its derivatives. nih.govacs.orgnih.gov These methods allow researchers to compute a molecule's electronic structure, which governs its stability, reactivity, and interactions with biological targets. nih.govacs.orgnih.gov
For thalidomide analogs, DFT has been used to study the racemization process—the rapid in-vivo conversion between its (R) and (S) enantiomers. asahi-lab.jp This is critical because the two forms can have different therapeutic and toxicological effects. nih.govacs.orgasahi-lab.jp Theoretical investigations have explored the interaction of thalidomide enantiomers with DNA bases like guanine, revealing that the molecule can form dimers and other associations in solution, a factor that must be considered when modeling its binding to biological targets. nih.govacs.orgnih.gov By calculating properties such as molecular orbital energies, electrostatic potential maps, and charge distributions, scientists can predict which parts of the molecule are most likely to engage in chemical reactions or form key interactions with a protein. This detailed electronic insight is the first step in understanding the molecule's potential as a drug component.
Table 1: Common Quantum Chemical Methods and Their Applications for Thalidomide Analogs
| Method/Technique | Application | Insights Gained |
|---|---|---|
| Density Functional Theory (DFT) | Calculation of electronic structure, reaction energies, and spectroscopic properties. nih.govacs.orgnih.gov | Understanding of molecular stability, reactivity hotspots, and the energetics of processes like racemization. asahi-lab.jp |
| Time-Dependent DFT (TD-DFT) | Prediction of electronic absorption spectra. | Correlation of electronic transitions with molecular structure. |
| Natural Bond Orbital (NBO) Analysis | Analysis of charge distribution and donor-acceptor interactions. | Identification of key intramolecular and intermolecular stabilizing interactions. |
| Quantum Theory of Atoms in Molecules (QTAIM) | Characterization of chemical bonds and non-covalent interactions. | Detailed analysis of hydrogen bonds and van der Waals contacts critical for protein binding. |
Molecular Dynamics Simulations for Ligand-Protein Binding Dynamics and Conformational Changes
While quantum chemistry provides a static picture, molecular dynamics (MD) simulations offer a dynamic view of how a ligand like a thalidomide analog interacts with its protein target over time. nih.govscielo.org.za MD simulations solve Newton's equations of motion for a system containing the protein, the ligand, and surrounding solvent, allowing researchers to observe the conformational changes and binding pathways at an atomistic level. nih.govscielo.org.za
For thalidomide derivatives binding to Cereblon (CRBN), MD simulations are used to:
Assess Binding Stability: Researchers can verify if the binding pose predicted by docking is stable over nanoseconds or microseconds of simulation time. nih.govscielo.org.za
Characterize Key Interactions: Simulations can quantify the persistence of crucial interactions, such as hydrogen bonds and hydrophobic contacts, with key residues in the CRBN binding pocket like Trp380, Trp386, and Trp400. nih.gov
Evaluate Ternary Complex Dynamics: In the context of PROTACs, MD is essential for studying the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is a prerequisite for successful protein degradation. explorationpub.com The flexibility and dynamics of the linker, such as the C4 chain in "Thalidomide-O-acetamido-C4-Br," can be explicitly modeled to understand its role in achieving a productive ternary complex conformation.
These simulations provide crucial information on the thermodynamics and kinetics of binding that cannot be obtained from static models alone. nih.gov
Molecular Docking Studies for Predicting Binding Modes and Affinities with Target Proteins
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein target. nih.govnih.govresearchgate.net This method is fundamental in the early stages of drug discovery for screening large libraries of compounds and prioritizing candidates for synthesis. nih.govscienceopen.com
In the study of thalidomide analogs, docking is used to predict how they fit into the binding pocket of CRBN. nih.govnih.gov The thalidomide moiety typically binds within a hydrophobic pocket of CRBN, anchored by interactions with a characteristic "tri-tryptophan" motif (Trp380, Trp386, Trp400). nih.gov Docking studies can accurately predict this binding mode and calculate a "docking score," which is an estimation of the binding affinity.
For example, studies have used docking to compare new potential CRBN ligands against known ones like thalidomide, lenalidomide (B1683929), and pomalidomide (B1683931). nih.gov Novel molecules with lower (more favorable) calculated binding energies are identified as promising hits. nih.gov Furthermore, docking helps rationalize structure-activity relationships by showing how specific chemical modifications—such as the addition of an amino group in lenalidomide or the linker in "this compound"—can lead to new or improved interactions with the protein, such as forming salt bridges with residues like Glu377. nih.gov However, it has also been noted that for some thalidomide analogs, enhanced CRBN binding in silico does not always correlate with certain biological activities like anti-angiogenic effects, suggesting that multiple mechanisms of action may exist. nih.govresearchgate.net
Table 2: Key CRBN Residues Interacting with Thalidomide Analogs Identified via In Silico Methods
| Residue | Interaction Type | Computational Method |
|---|---|---|
| Trp380, Trp386, Trp400 | Hydrophobic (π-stacking) | Molecular Docking, MD Simulations nih.gov |
| Glu377 | Hydrogen Bond, Salt Bridge | Molecular Docking, MD Simulations nih.govnih.gov |
| Pro352 | Favorable Binding Interaction | MD Simulations nih.gov |
| His353 | Hydrogen Bond | Molecular Docking |
| Tyr384 | Mutation abrogates binding | Site-directed mutagenesis, Docking |
Development and Application of Quantitative Structure-Activity Relationship (QSAR) Models
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. While specific QSAR models for "this compound" are not detailed in the literature, the principles are widely applied in the optimization of thalidomide analogs.
The process involves:
Data Collection: A set of thalidomide analogs with measured biological activity (e.g., IC₅₀ for CRBN binding or anti-proliferative effects) is compiled. nih.gov
Descriptor Calculation: For each molecule, a set of numerical descriptors is calculated. These can include physicochemical properties (e.g., logP, molecular weight), electronic descriptors (from quantum chemistry), and topological indices (describing molecular shape and connectivity). nih.gov
Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation that correlates the descriptors with the biological activity.
Validation: The model is rigorously tested to ensure its predictive power.
For thalidomide analogs, QSAR models can help identify the key structural features that enhance desired activities (like CRBN binding or anticancer effects) while potentially minimizing undesired ones. nih.govnih.gov This allows for the in silico screening of virtual compounds before committing resources to their synthesis.
Rational Design of Thalidomide Analogues Based on Computational Insights
The ultimate goal of the computational methods described above is the rational design of new and improved thalidomide analogues. nih.govacs.orgnih.govannualreviews.org By combining insights from quantum mechanics, MD simulations, and docking, medicinal chemists can make informed decisions to optimize molecules for specific therapeutic purposes. nih.govnih.govannualreviews.orgresearchgate.net
This rational design process has led to several key strategies:
Improving CRBN Affinity: Computational models guide modifications to the thalidomide scaffold to enhance binding to CRBN, which is crucial for molecular glues and PROTACs. nih.govnih.gov
Modulating Substrate Specificity: The part of the molecule that extends from the CRBN-binding thalidomide core (the "protruding moiety") is critical for recruiting new protein targets for degradation. acs.org Computational studies of the ternary complex help in designing these moieties to selectively target disease-causing proteins. nih.govresearchgate.net
Optimizing Linker Design for PROTACs: For PROTACs that use a "this compound" type structure, the linker's length, rigidity, and attachment points are critical. explorationpub.com Computational modeling helps in designing linkers that effectively bridge CRBN and the target protein, facilitating efficient ubiquitination. explorationpub.comscienceopen.com
Scaffold Hopping: Computational approaches are used to design entirely new molecular scaffolds that retain the key binding interactions of thalidomide but have different core structures, potentially leading to improved drug-like properties. nih.govbohrium.com
These computational strategies have been instrumental in transforming thalidomide from a notorious compound into a versatile platform for developing highly specific and potent therapeutics for cancer and other diseases. rsc.org
Chemical Stability and Degradation Pathways of Thalidomide O Acetamido C4 Br in Vitro Investigations
Hydrolytic Stability Mechanisms in Aqueous and Biological Buffer Systems
The stability of the thalidomide (B1683933) scaffold is significantly influenced by the pH of the surrounding medium. The glutarimide (B196013) ring of thalidomide is susceptible to hydrolysis, a process that is also anticipated for Thalidomide-O-acetamido-C4-Br. Studies on thalidomide reveal that it undergoes spontaneous hydrolysis at pH values above 6.0, yielding a complex mixture of degradation products. nih.gov This hydrolysis occurs at the amide bonds within the glutarimide ring. nih.gov
Research on N-alkyl analogs of thalidomide has shown that these modifications have minimal impact on the rate of hydrolysis. nih.gov For instance, thalidomide and its N-alkylated counterparts exhibit similar hydrolysis rates, with half-lives ranging from 25 to 35 hours at 32°C and a pH of 6.4. nih.gov This suggests that the O-acetamido linker in this compound may not significantly alter the inherent hydrolytic susceptibility of the core thalidomide structure.
The phthalimide (B116566) ring, another key component, is also subject to hydrolytic cleavage. This process can be influenced by the presence of nucleophiles. nih.gov The C4-bromination on the phthalimide ring of this compound is a notable feature. While direct hydrolytic stability data for this specific compound is not available, the presence of an electron-withdrawing bromo group could potentially influence the reactivity of the phthalimide ring.
Interactive Table: Hydrolytic Half-Lives of Thalidomide Analogs
| Compound | pH | Temperature (°C) | Half-life (hours) |
|---|---|---|---|
| Thalidomide | 6.4 | 32 | ~25-35 |
Enantiomeric Interconversion and Racemization Kinetics
Thalidomide is a chiral molecule, and its enantiomers can interconvert under physiological conditions, a phenomenon known as racemization. nih.govresearchgate.net This process is of significant biological importance as the two enantiomers can have different pharmacological and toxicological profiles. researchgate.net It is highly probable that this compound, possessing a similar chiral center on the glutarimide ring, also undergoes racemization.
The racemization of thalidomide is known to be pH-dependent and is subject to general base catalysis. wjbphs.com The rate of interconversion increases with higher pH. nih.gov This process involves the abstraction of the acidic proton at the chiral carbon of the glutarimide ring, leading to the formation of a planar enolate intermediate, which can then be protonated from either side to form either enantiomer. nih.govpnas.org Various bases, including hydroxyl ions and phosphate, can catalyze this reaction. wjbphs.com
Biological macromolecules, particularly human serum albumin (HSA), have been shown to catalyze the chiral inversion of thalidomide. wjbphs.comnih.gov This catalytic activity is significant as it accelerates the interconversion of enantiomers in the bloodstream. The basic amino acid residues within albumin are thought to be responsible for this catalytic effect. wjbphs.com It is plausible that the racemization of this compound would also be accelerated in the presence of serum albumin. Interestingly, while HSA catalyzes chiral inversion, it does not appear to catalyze the degradation of thalidomide. nih.govpnas.org
Influence of Substituents (e.g., C4-Bromination, O-acetamido) on Molecular Stability
The C4-bromination introduces a bulky, electron-withdrawing group to the phthalimide ring. While the primary focus of thalidomide stability studies has been the glutarimide ring, modifications to the phthalimide ring can affect properties such as binding to its target protein, cereblon (CRBN). nih.govresearchgate.net The electronic effects of the bromo substituent could potentially alter the susceptibility of the phthalimide ring to nucleophilic attack, a key step in its degradation. nih.gov
Furthermore, substitutions on the glutarimide ring itself have been shown to impact stability. For instance, introducing an alkyl or aryl group at the C4 position of the glutarimide ring can enhance the conformational stability of thalidomide derivatives and overcome the inherent problem of configurational instability. nih.gov While the bromination in the specified compound is on the phthalimide ring, this highlights the principle that substitutions can significantly alter stability.
Identification and Characterization of Stable Chemical Degradation Products
The degradation of thalidomide results in numerous hydrolysis products. nih.gov Given the structural similarity, this compound is expected to degrade into a series of related compounds. The primary degradation pathway is the hydrolysis of the glutarimide ring, which would lead to the opening of this ring to form various carboxylic acid derivatives. nih.gov
Hydrolysis of the phthalimide ring would also contribute to the degradation profile. nih.gov Additionally, the O-acetamido linker could potentially be a site of enzymatic cleavage, leading to the separation of the thalidomide moiety from the rest of the molecule it may be attached to in a PROTAC construct. The C4-bromo-phthalic acid would be an expected degradation product from the cleavage of the phthalimide portion.
While specific degradation products of this compound have not been characterized in the available literature, the degradation profile can be inferred from the known pathways of thalidomide and its analogs.
Interactive Table: Expected Degradation Products of this compound
| Parent Moiety | Expected Degradation Products |
|---|---|
| Glutarimide Ring | Ring-opened carboxylic acid derivatives |
| Phthalimide Ring | C4-bromo-phthalic acid and its derivatives |
Structure Activity Relationship Sar Studies and Ligand Design Principles for Halogenated and Acetamido Substituted Thalidomide Analogues
Modulating CRBN Binding Affinity and Ligand Selectivity through Structural Variations
The affinity of a thalidomide (B1683933) analogue for CRBN and its selectivity for certain neosubstrates can be finely tuned through various structural modifications. These variations are key to developing compounds with desired therapeutic effects while potentially avoiding unwanted toxicities. nih.gov
One of the most fundamental structural variations is stereochemistry. Thalidomide is a racemic mixture, and studies have consistently shown that the (S)-enantiomer binds to CRBN with approximately 10-fold greater affinity than the (R)-enantiomer. This stronger binding translates to more efficient recruitment of neosubstrates.
Substitutions on the phthalimide (B116566) ring are a primary driver of neo-substrate selectivity. nih.gov The addition of a C4 amino group, which distinguishes pomalidomide (B1683931) from thalidomide, significantly enhances the degradation of the lymphoid transcription factors IKZF1 and IKZF3, which is central to its anti-myeloma activity. nih.gov Lenalidomide (B1683929), which also has an amino group but on a modified isoindolinone ring, uniquely induces the degradation of casein kinase 1α (CK1α), the basis for its efficacy in myelodysplastic syndrome with del(5q). nih.gov These differences underscore that each analogue stabilizes a unique protein-protein interface between CRBN and a specific set of neosubstrates. nih.gov Consequently, no two analogues have the exact same neosubstrate degradation profile.
| Compound | Dissociation Constant (Kd) for CRBN | Reference |
|---|---|---|
| Thalidomide | ~250 nM | ebi.ac.uk |
| Lenalidomide | ~178 nM | ebi.ac.uk |
| Pomalidomide | ~157 nM | ebi.ac.uk |
Rational Design Strategies for Enhanced Molecular Glue Degrader Efficacy
The evolution of molecular glue degraders is moving from serendipitous discoveries to a more deliberate, rational design process. haematologica.orgelifesciences.orgyoutube.com The goal is to create novel molecules with enhanced efficacy, improved selectivity, and better drug-like properties. researchgate.net This involves a deep understanding of the structural biology of the ternary complex formed by CRBN, the molecular glue, and the neosubstrate. youtube.com
Key strategies in rational design include:
Structure-Based Design: High-resolution crystal and cryo-EM structures of CRBN in complex with ligands and neosubstrates provide atomic-level blueprints. youtube.com These structures reveal the critical interactions at the protein-protein interface, allowing chemists to design modifications that enhance the stability of the desired ternary complex or to create novel interfaces to recruit new targets. haematologica.orgyoutube.com
Exploiting the Neosubstrate Recognition Motif: Many CRBN neosubstrates share a common structural motif, often a β-hairpin loop containing a critical glycine (B1666218) residue, that interacts with the CRBN-ligand surface. haematologica.org Computational and screening approaches can search the human proteome for other proteins containing this motif, identifying potential new targets for degradation by existing or novel molecular glues. haematologica.org
Scaffold Hopping and Core Modification: Design is not limited to modifying the periphery of the thalidomide structure. Researchers are exploring entirely new chemical scaffolds that can bind to the CRBN pocket and act as E3 ligase recruiters. This can lead to compounds with different physicochemical properties and potentially new neo-substrate specificities.
Development of Bifunctional Degraders (PROTACs): As discussed, a major rational strategy is to use the thalidomide core as a well-validated E3 ligase handle in a PROTAC. nih.gov This approach circumvents the need for the target protein to have any intrinsic affinity for the CRBN-ligand complex and vastly expands the range of "degradable" proteins. nih.govnih.gov This modular design allows for the separate optimization of the E3 ligase ligand and the target-binding warhead. nih.gov
By integrating structural biology, computational modeling, and innovative synthetic chemistry, the field is rapidly advancing beyond thalidomide's original scaffold to develop a new generation of precisely targeted protein degraders. haematologica.orgelifesciences.org
Emerging Research Avenues and Future Perspectives in Thalidomide Analogue Research
Development of Next-Generation Molecular Glue Degraders and PROTACs
The foundational discovery that thalidomide (B1683933) and its analogues (known as immunomodulatory imide drugs or IMiDs) function as molecular glue degraders has spurred the development of a new generation of therapeutics. nih.govcellgs.com These molecules act by inducing or stabilizing the interaction between the E3 ligase CRBN and a "neosubstrate" protein, leading to the ubiquitination and subsequent degradation of the target. nih.govnih.gov The "Thalidomide-O-acetamido-C4-" moiety is a versatile platform for creating these next-generation degraders.
Molecular Glues: Research is actively focused on modifying the thalidomide structure to alter its neosubstrate specificity. researchgate.net By making chemical modifications to the phthalimide (B116566) ring of thalidomide, researchers can fine-tune the surface of the CRBN-drug complex, enabling the recruitment of new target proteins. researchgate.net While direct studies on the bromo-analogue are limited, research on C4-substituted analogues, such as those with amino groups, has shown increased potency in modulating cytokine production, a downstream effect of neosubstrate degradation. encyclopedia.pubnih.gov This highlights the potential for discovering novel molecular glues with unique therapeutic applications by exploring various substituents at this position.
PROTACs: The "Thalidomide-O-acetamido-C4-" scaffold is more commonly employed in the construction of PROTACs. In this technology, the thalidomide derivative serves as the E3 ligase-binding element, which is connected via a linker to a ligand that binds to a specific protein of interest. The bromine atom in Thalidomide-O-acetamido-C4-Br can be readily displaced to attach this linker, making it a valuable synthetic intermediate. The amine and carboxylic acid derivatives, Thalidomide-O-acetamido-C4-amine and Thalidomide-O-acetamido-C4-COOH , are widely used functionalized cereblon ligands for this purpose. medkoo.commedchemexpress.com These building blocks enable the modular synthesis of PROTACs targeting a wide array of proteins implicated in various diseases. nih.govutuvolter.firsc.org
| Component | Description | Role in Targeted Protein Degradation |
| Thalidomide Analogue | A derivative of thalidomide, often functionalized for further chemical modification. | Acts as a molecular glue to induce degradation or as an E3 ligase ligand in a PROTAC. |
| Cereblon (CRBN) | The substrate receptor of the CRL4 E3 ubiquitin ligase complex. nih.gov | Recruited by thalidomide analogues to the target protein. nih.gov |
| Neosubstrate | A protein that is not normally a substrate of CRBN but is targeted for degradation in the presence of a molecular glue. nih.gov | The protein of interest to be degraded. |
| PROTAC | A heterobifunctional molecule with a ligand for an E3 ligase and a ligand for a target protein, connected by a linker. nih.gov | Brings the target protein and E3 ligase into proximity to induce degradation. nih.gov |
Integration of Artificial Intelligence and Machine Learning for De Novo Design of Novel Analogues
Advanced Experimental and Computational Approaches for Comprehensive Mechanistic Understanding
A deep understanding of the molecular mechanisms underlying the activity of thalidomide analogues is crucial for their rational design. A combination of advanced experimental and computational techniques is being employed to elucidate the intricate details of ternary complex formation (E3 ligase-degrader-target protein) and subsequent degradation.
Experimental Approaches:
X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM): These techniques provide high-resolution structural information of the ternary complexes, revealing the specific molecular interactions that drive their formation and stability.
Biophysical Techniques: Methods such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are used to quantify the binding affinities and thermodynamics of these interactions.
Cell-based Assays: Reporter assays and proteomic techniques are employed to measure the degradation of target proteins in living cells, providing a direct readout of the functional activity of the analogues.
Computational Approaches:
Molecular Dynamics (MD) Simulations: These simulations provide insights into the dynamic behavior of the ternary complexes, helping to understand their stability and the conformational changes that occur upon binding.
Quantum Mechanics/Molecular Mechanics (QM/MM) Methods: These hybrid methods can be used to model the electronic details of the interactions within the binding pocket, aiding in the design of more potent and selective analogues.
Exploration of New Biological Targets and Pathways Modulated by Substituted Thalidomide Analogues
While the initial clinical success of thalidomide analogues was in the treatment of multiple myeloma through the degradation of the transcription factors IKZF1 and IKZF3, research is now expanding to identify new biological targets. nih.gov The ability to reprogram the substrate specificity of CRBN by modifying the thalidomide scaffold opens up the possibility of targeting a wide range of proteins previously considered "undruggable." cellgs.com
Researchers are actively screening libraries of thalidomide derivatives against various cancer cell lines and in different disease models to identify novel neosubstrates. This has led to the discovery of new targets such as GSPT1, which is involved in protein translation, and other zinc finger transcription factors. researchgate.net The exploration of these new targets and their associated signaling pathways could lead to the development of thalidomide-based therapies for a broader range of cancers and other diseases. For instance, a study on C4/C5 substituted thalidomide analogues revealed their ability to inhibit Tumor Necrosis Factor (TNF-α) expression, suggesting potential applications in inflammatory diseases. nih.gov
| Neosubstrate | Biological Function | Therapeutic Relevance |
| IKZF1/IKZF3 | Transcription factors essential for B-cell development and myeloma cell survival. nih.gov | Multiple Myeloma. nih.gov |
| GSPT1 | A translation termination factor. researchgate.net | Certain types of cancer. researchgate.net |
| SALL4 | A transcription factor involved in embryonic development. nih.gov | Implicated in the teratogenic effects of thalidomide. nih.gov |
| p63 | A transcription factor involved in development. nih.gov | Also linked to thalidomide's teratogenicity. nih.gov |
Strategies for Overcoming Challenges in Rational Design and Specificity Engineering
Despite the immense potential of thalidomide-based degraders, several challenges remain in their rational design and clinical development.
Specificity: A key challenge is to engineer analogues that are highly specific for the desired target protein, minimizing off-target effects. The structural similarity among potential neosubstrates, particularly within the zinc finger protein family, makes achieving high selectivity difficult. nih.gov Strategies to address this include the fine-tuning of the thalidomide analogue structure to maximize contacts with the intended target and minimize interactions with others. The length and composition of the linker in PROTACs are also critical determinants of target selectivity. oup.com
Drug Resistance: As with any targeted therapy, the development of drug resistance is a concern. nih.gov This can occur through mutations in CRBN that prevent the degrader from binding or through alterations in the target protein that disrupt the ternary complex formation. nih.gov The development of next-generation degraders that can overcome these resistance mechanisms is an active area of research.
Pharmacokinetics and Bioavailability: PROTACs, due to their larger size and more complex structures, often face challenges with cell permeability and oral bioavailability. nih.govsunderland.ac.ukwuxiapptec.com Medicinal chemists are employing various strategies to improve the drug-like properties of these molecules, including the optimization of linkers and the incorporation of chemical groups that enhance their pharmacokinetic profiles.
Q & A
Basic: What is the structural and functional significance of the C4 linker in Thalidomide-O-acetamido-C4-Br?
The C4 linker in this compound is a four-carbon alkyl chain connected via an amide bond to the thalidomide core. This linker modulates physicochemical properties such as solubility and stability while enabling conjugation to target proteins or ligands in PROTAC (Proteolysis-Targeting Chimeras) design. The length and flexibility of the C4 chain influence binding kinetics and proteasomal degradation efficiency by balancing steric constraints and molecular spacing .
Basic: What methodologies are recommended for characterizing the purity and identity of this compound?
For novel compounds, nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) are essential for structural confirmation. Purity should be assessed via reverse-phase HPLC with UV detection (≥95% purity threshold). Known compounds require cross-referencing with published spectral data or commercial standards. Experimental protocols must detail solvent systems, column specifications, and calibration methods to ensure reproducibility .
Advanced: How can researchers address solubility challenges when using this compound in cell-based assays?
Solubility issues arise due to the compound’s hydrophobic thalidomide core. Strategies include:
- Salt formulation : Hydrochloride salts improve aqueous solubility (e.g., Thalidomide-O-amido-C4-NH2·HCl) .
- Co-solvents : Use DMSO (≤0.1% final concentration) or PEG-based solvents, balancing cytotoxicity and solubility.
- Nanoformulation : Lipid-based carriers or cyclodextrin encapsulation enhance bioavailability. Pre-screen solvents for interference with assay readouts .
Advanced: What experimental design considerations are critical for synthesizing PROTACs using this compound?
Key steps include:
- Linker optimization : Test C4 vs. shorter/longer linkers (e.g., PEG-based) to optimize ternary complex formation between cereblon and target proteins.
- Conjugation chemistry : Use amine-reactive crosslinkers (e.g., NHS esters) for covalent attachment to target ligands. Validate conjugation efficiency via LC-MS.
- Biological validation : Include negative controls (e.g., linker-free analogs) and quantify degradation efficiency via Western blotting (e.g., ubiquitination markers, target protein half-life) .
Advanced: How should researchers resolve data contradictions in protein degradation efficiency studies?
Contradictions may arise from variable cell lines, proteasome activity, or off-target effects. Mitigation strategies:
- Standardize assays : Use isogenic cell lines and consistent proteasome inhibitors (e.g., MG-132).
- Dose-response curves : Establish EC₅₀ values across multiple replicates.
- Orthogonal validation : Combine Western blotting with pulse-chase assays or cellular thermal shift assays (CETSA) .
Basic: What storage conditions ensure the stability of this compound?
Store lyophilized powder at -20°C in airtight, light-protected vials. Avoid repeated freeze-thaw cycles. For stock solutions, aliquot in anhydrous DMSO and store at -80°C for ≤6 months. Confirm stability via HPLC before critical experiments .
Advanced: How can reaction conditions be optimized for conjugating this compound to target ligands?
- pH control : Perform reactions in phosphate buffer (pH 7.4–8.0) to enhance amine reactivity.
- Stoichiometry : Use a 1.5:1 molar excess of the ligand to ensure complete conjugation.
- Kinetic monitoring : Track reaction progress via TLC or MALDI-TOF MS. Quench unreacted groups with glycine .
Advanced: What steps ensure reproducibility in synthesizing this compound?
- Detailed protocols : Specify reaction times, temperatures, and purification methods (e.g., flash chromatography gradients).
- Batch documentation : Record lot-specific variations in starting materials.
- Third-party validation : Share samples with independent labs for replication studies .
Advanced: Which analytical methods are recommended for monitoring target protein degradation in vitro?
- Quantitative proteomics : Use tandem mass tags (TMT) or SILAC for global protein quantification.
- Flow cytometry : Tag target proteins with fluorescent reporters (e.g., GFP fusion constructs).
- Cryo-EM : Visualize ternary complex formation between PROTACs, cereblon, and target proteins .
Advanced: How can off-target effects be mitigated in protein degradation studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
